molecular formula C26H33FN4O5S B610085 VH032-cyclopropane-F CAS No. 2306193-99-5

VH032-cyclopropane-F

Cat. No. B610085
M. Wt: 532.6314
InChI Key: OKBLHQUBMCCFKE-LVCYWYKZSA-N
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Description

VH032-cyclopropane-F is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It allows rapid conjugation with many linkers containing active leaving groups and serves as a basic building block for the development of a protein degrader library .


Synthesis Analysis

VH032-cyclopropane-F can be connected to the ligand for protein (e.g., SMARCA BD ligand) by a linker to form PROTACs . For example, PROTAC 1 is a partial degrader of SMARCA2 and SMARCA4 .


Molecular Structure Analysis

The molecular structure of VH032-cyclopropane-F is complex and involves the use of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase . These ligands are used as inhibitors and PROTAC degraders .


Chemical Reactions Analysis

VH032-cyclopropane-F is a VH032-based VHL ligand that can be connected to the ligand for protein by a linker to form PROTACs . PROTAC 1 is a partial degrader of SMARCA2 and SMARCA4 .

Scientific Research Applications

Protein Degradation Research

  • VH032-cyclopropane-F is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It allows rapid conjugation with many linkers containing active leaving groups . This makes it a basic building block for the development of a protein degrader library .
  • The method of application involves the use of VH032-cyclopropane-F as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation .

SMARCA Protein Research

  • VH032-cyclopropane-F can be connected to the ligand for protein (e.g., SMARCA BD ligand) by a linker to form PROTACs . PROTAC 1 is a partial degrader of SMARCA2 and SMARCA4 .
  • The method of application involves the use of VH032-cyclopropane-F as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation .

Hypoxia Inducible Factor (HIF) Research

  • VH032-cyclopropane-F is used in the study of the von Hippel-Lindau (VHL) Cullin RING E3 ligase, an essential enzyme in the ubiquitin-proteasome system that recruits substrates such as the hypoxia inducible factor (HIF) for ubiquitination and subsequent proteasomal degradation .
  • The method of application involves the use of VH032-cyclopropane-F as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation .

Fluorescence Resonance Energy-Transfer Assay

  • VH032-cyclopropane-F has been used in the development of a high-affinity and selective von Hippel-Lindau E3 ligase fluorescent probe, BODIPY FL VH032 . This probe has been applied in a time-resolved fluorescence resonance energy-transfer assay .
  • The method of application involves the use of VH032-cyclopropane-F as a ligand in the development of the fluorescent probe . This probe is then used in the fluorescence resonance energy-transfer assay to study the interactions between proteins .

Membrane Permeability Research

  • VH032-cyclopropane-F has been used in research to understand and improve the membrane permeability of VH032-based PROTACs .
  • The method of application involves the use of VH032-cyclopropane-F in the development of PROTACs, which are then studied using a parallel artificial membrane permeability assay (PAMPA) and a lipophilic permeability efficiency (LPE) metric .

Future Directions

The future directions of VH032-cyclopropane-F research involve its use in the development of PROTACs . These molecules have the potential to selectively degrade a protein of interest, providing a promising avenue for future therapeutic strategies .

Relevant Papers One relevant paper discusses the membrane permeability of VH032-based PROTACs . The paper presents a label-free method for assessing the permeability of several VH032-based PROTACs and their components . This research provides new insights into PROTAC structure−permeability relationships and offers a conceptual framework for predicting the physicochemical properties of PROTACs .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBLHQUBMCCFKE-LVCYWYKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VH032-cyclopropane-F

Citations

For This Compound
1
Citations
J Liu, L Xue, X Xu, J Luo, S Zhang - Experimental Cell Research, 2021 - Elsevier
… confirm that D-PROTAC induced FAK degradation was mediated by Defactinib and VHL ligand, we treated A427 cells with excess Defactinib or a VHL ligand, VH032-cyclopropane-F (…
Number of citations: 12 www.sciencedirect.com

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